Methyl 9-hydroxynonanoate

Overview

Description

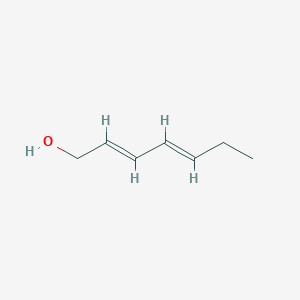

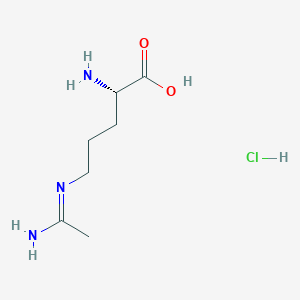

Methyl 9-hydroxynonanoate is an organic compound with the chemical formula C10H20O3 . It belongs to the class of esters and is formed by the esterification of long-chain straight-chain fatty acids, specifically 9-hydroxynonanoic acid , with methanol . This compound can occur naturally in certain plants and can also be synthesized for various applications .

Physical And Chemical Properties Analysis

- Boiling Point : The normal boiling temperature of Methyl 9-hydroxynonanoate lies within the range of 3.65471e-012 kPa to 2210.26 kPa .

- Density : The compound’s density varies with temperature and phase. Experimental data points are available for both liquid and gas phases .

- Enthalpy of Vaporization : The enthalpy change during vaporization or sublimation occurs within a temperature range from 255 K to 710 K .

- Heat Capacity : The heat capacity at constant pressure (ideal gas) is a function of temperature, spanning from 200 K to 1000 K .

Scientific Research Applications

Polymer Precursor

“Methyl 9-hydroxynonanoate” is used as a polymer precursor . Fatty acid methyl esters from rapeseed oil can be converted to monomers for polymer industries (85% methyl-9-hydroxynonanoate) by an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . All by-products are valuable and the reactions are performed under mild conditions .

Sustainable Route

There is a sustainable route to “Methyl 9-hydroxynonanoate”. The depletion of the fossil carbon reserve and the global warming concern lead to the use of biomass as a raw material . Biomass and specifically vegetable oils with their long-chain and aliphatic structure can be converted into polymers .

Flexibility and Toughness

Fatty acid derivatives contribute to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics . For example, soybean oil is used in making bio-based polyols for polyurethane applications .

Bio-based Epoxy Resins

Many other vegetable oils are used such as castor oil to produce bio-based epoxy resins . Sunflower oil provides high oleic sunflower oil derivatives and bio-based nanocomposites from epoxidized linseed oil .

Plasticizers and Polyamide Plastics

These products and other derivatives of polyunsaturated vegetable oils have many potential uses (i.e. plasticizers, polyamide plastics, wool treatment, and new coatings) .

Ozonolysis

Ozonolysis is a convenient and highly effective method for producing a large panel of compounds such as carboxylic acids, ketones, aldehydes, and alcohols . Several attempts were made to favor the formation of aldehydes as the main products by controlling the double bond ozonolysis of soybean oil, rapeseed oil, and canola oil using different solvents or a mixture of solvents .

Mechanism of Action

Target of Action

Methyl 9-hydroxynonanoate is primarily used as a monomer for polymer industries . It is formed by the esterification of long-chain straight-chain fatty acids, 9-hydroxynonanoic acid, and methanol . The primary targets of this compound are the unsaturated fatty acids present in vegetable oils . These fatty acids contain two functional groups (a carbonyl and several unsaturated bonds) where chemical reactions can be performed .

Mode of Action

The compound interacts with its targets through a process known as oxidative cleavage . This process involves the breaking of a molecule into two or more smaller molecules in the presence of an oxidizing agent . In the case of Methyl 9-hydroxynonanoate, the oxidative cleavage occurs in a solvent-free medium at room temperature, followed by a reduction step .

Biochemical Pathways

The oxidative cleavage of fatty acid methyl esters from vegetable oils leads to the production of the corresponding aldehyde . After hydrogenation of reductive amination, this aldehyde can be transformed to a monomer for polymer industries . This process contributes to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics .

Pharmacokinetics

It is known that the compound is produced synthetically for various applications . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.

Result of Action

The result of the action of Methyl 9-hydroxynonanoate is the production of monomers for polymer industries . These monomers contribute to the creation of a variety of products, including plasticizers, polyamide plastics, wool treatment, and new coatings .

Action Environment

The action of Methyl 9-hydroxynonanoate is influenced by environmental factors such as temperature and the presence of an oxidizing agent . The oxidative cleavage step occurs in a solvent-free medium at room temperature . The nature of the solvent used plays an important role during ozonolysis .

properties

IUPAC Name |

methyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOOQYPYGPBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303599 | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-hydroxynonanoate | |

CAS RN |

34957-73-8 | |

| Record name | 34957-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 9-hydroxynonanoate in polymer production?

A1: Methyl 9-hydroxynonanoate is a valuable monomer for polymer industries. It can be derived from a renewable resource, rapeseed oil, through an environmentally friendly process. [] Specifically, fatty acid methyl esters extracted from rapeseed oil can be converted to Methyl 9-hydroxynonanoate through an oxidative cleavage step followed by reduction. [] This process boasts high yield, with Methyl 9-hydroxynonanoate constituting approximately 85% of the final product. [] Furthermore, the process is carried out under mild conditions at room temperature in a solvent-free medium, minimizing environmental impact. [] This sustainable production method makes Methyl 9-hydroxynonanoate an attractive alternative to traditional, less eco-friendly polymer precursors.

Q2: Besides Methyl 9-hydroxynonanoate, what other valuable products are generated during its synthesis from rapeseed oil?

A2: While the research article focuses primarily on Methyl 9-hydroxynonanoate production, it highlights that all byproducts generated during the oxidative cleavage of fatty acid methyl esters are valuable. [] Although the specific byproducts are not explicitly named, their potential applications likely lie within the chemical industry. This emphasizes the economic and environmental advantages of utilizing rapeseed oil as a starting material, as it leads to a process with minimal waste and multiple valuable outputs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)